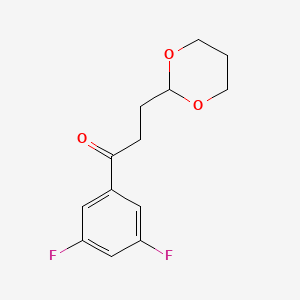

3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Description

3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is a halogenated propiophenone derivative featuring two fluorine atoms at the 3' and 5' positions of the aromatic ring and a 1,3-dioxane ring attached to the propanone moiety.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-10-6-9(7-11(15)8-10)12(16)2-3-13-17-4-1-5-18-13/h6-8,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECPMEZZMQGHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645971 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-29-4 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorinated Aromatic Precursor Preparation

The synthesis begins with the preparation of the 3,5-difluorophenyl moiety, typically derived from 3,5-difluorophenol or related fluorinated benzene derivatives. A notable method involves the selective defluorination of 1,3,5-trifluorobenzene using acetohydroxamic acid and alkali, followed by acidification to yield 3,5-difluorophenol with high purity and yield. This method is advantageous due to its atom economy, safety, and cost-effectiveness.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1,3,5-Trifluorobenzene + acetohydroxamic acid + alkali | Formation of 3,5-difluorophenol salt |

| 2 | Acidification | Isolation of 3,5-difluorophenol |

Formation of the 1,3-Dioxane Ring

The 1,3-dioxane ring is typically formed via acid-catalyzed cyclocondensation of appropriate aldehydes or ketones with ethylene glycol or related diols. For this compound, the dioxane ring is introduced at the 2-position of the propiophenone side chain. The cyclization is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid under controlled temperature to favor the 1,3-dioxane over other possible isomers.

Assembly of the Propiophenone Backbone

The propiophenone moiety is constructed by Friedel-Crafts acylation or related acylation methods, where the fluorinated aromatic ring is acylated with a suitable acyl chloride or anhydride. Microwave-assisted Friedel-Crafts acylation has been reported to improve reaction times and yields significantly, using catalysts like polyphosphoric acid and propionic acid as solvents.

Detailed Preparation Methodology

Stepwise Synthetic Procedure

Preparation of 3,5-Difluorobenzaldehyde or 3,5-Difluoropropiophenone:

- Convert 3,5-difluorophenol to the corresponding aldehyde or ketone via oxidation or acylation.

Formation of the 1,3-Dioxane Ring:

- React the aldehyde or ketone intermediate with ethylene glycol or 1,3-dioxane-2-ylmethanol under acidic conditions.

- Control temperature (typically 80–120°C) and solvent polarity (e.g., toluene) to favor 1,3-dioxane ring formation.

-

- Conduct Friedel-Crafts acylation or condensation to attach the propiophenone side chain.

- Employ microwave-assisted synthesis to reduce reaction time (10–15 minutes) and improve purity (≥95%).

Reaction Conditions and Optimization

| Parameter | Conventional Method | Microwave-Assisted Method | Notes |

|---|---|---|---|

| Temperature | 80–120°C | 80–120°C | Controlled to avoid side reactions |

| Catalyst | Sulfuric acid, HCl, or polyphosphoric acid | Polyphosphoric acid (PPA) | PPA improves yield and purity |

| Solvent | Toluene, chlorobenzene | Propionic acid | Solvent choice affects regioselectivity |

| Reaction Time | 6–8 hours | 10–15 minutes | Microwave reduces time drastically |

| Yield (%) | 65–70 | 78–85 | Microwave method superior |

| Purity (%) | 90–92 | 95–98 | Confirmed by HPLC |

Addressing Regioselectivity and Electronic Effects

Regioselectivity in Dioxane Ring Formation

Regioselectivity challenges arise due to possible formation of 1,3- versus 1,4-dioxane rings. Strategies to enhance selectivity include:

- Use of Lewis acid catalysts such as BF₃·Et₂O to stabilize oxonium ion intermediates favoring 1,3-dioxane formation.

- Employing low-polarity solvents like toluene to reduce dielectric stabilization of larger ring isomers.

- Maintaining low temperatures (0–5°C) during cyclization to suppress kinetic by-products.

Influence of Fluorine Substituents

Fluorine atoms at the 3' and 5' positions exert electron-withdrawing effects, which:

- Decrease the electrophilicity of the carbonyl carbon, potentially slowing nucleophilic additions.

- Enhance thermal stability of the compound.

- Require adjustment of reaction conditions to compensate for reduced reactivity compared to methoxy-substituted analogs.

| Substituent | Hammett σ⁺ Value | Reaction Rate (k, s⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| -OCH₃ | -0.27 | 2.5 × 10⁻³ | 120–130 |

| -Cl | +0.11 | 1.1 × 10⁻³ | 150–160 |

| -F | +0.06 | 1.4 × 10⁻³ | 140–150 |

Analytical Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR: Assign aromatic protons (δ 6.7–7.2 ppm), dioxane ring protons (δ 4.1–4.3 ppm), and fluorine-coupled signals.

- ^13C NMR: Carbonyl carbon resonance at δ 195–200 ppm; fluorinated carbons show characteristic shifts.

-

- Carbonyl stretch at 1680–1700 cm⁻¹.

- Ether C–O stretches at 1100–1250 cm⁻¹.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

Summary Table: Preparation Methods of 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

| Step | Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Preparation of 3,5-difluorophenol | 1,3,5-trifluorobenzene + acetohydroxamic acid + alkali | High yield, atom economical |

| 2 | Formation of fluorinated aldehyde/ketone | Oxidation or acylation | Precursor for dioxane ring formation |

| 3 | Cyclocondensation to form 1,3-dioxane | Acid catalyst (H2SO4, HCl), ethylene glycol | Temperature control critical |

| 4 | Friedel-Crafts acylation | Polyphosphoric acid, microwave-assisted | Enhanced yield and purity |

| 5 | Purification and characterization | Recrystallization, HPLC, NMR, IR | Confirm structure and purity |

Chemical Reactions Analysis

3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone serves as an important building block in organic synthesis. Its unique structure allows it to be utilized in the formation of more complex chemical entities.

Synthesis Methods :

- Condensation Reactions : Involves the reaction between acetophenone derivatives and dioxane-based reagents under controlled conditions.

| Method | Description |

|---|---|

| Condensation | Combines acetophenone derivatives with dioxane reagents. |

| Nucleophilic Addition | Utilizes nucleophiles to react with the carbonyl group of the compound. |

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties :

Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains.

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| Compound A | Effective against E. coli | |

| Compound B | Effective against S. aureus |

Anticancer Potential :

The compound has been investigated for its anticancer properties, showing effectiveness in inhibiting the proliferation of cancer cells across various lines.

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Research conducted by Hooft van Huijsduijnen et al. explored the anticancer potential of several synthetic compounds, including this compound. The study demonstrated that this compound effectively inhibited cell proliferation in multiple human cancer cell lines, indicating its utility in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The dioxane ring may also play a role in stabilizing the compound’s structure and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Halogen-Substituted Propiophenones

2'-Chloro-4',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS: 898757-29-4)

- Substituents : 2'-Cl, 4',5'-F, 1,3-dioxan-2-yl.

- Molecular Weight : 291 g/mol.

- Key Differences : The chlorine atom at the 2' position introduces greater steric hindrance and electronegativity compared to the target compound’s 3',5'-F configuration. This substitution pattern may alter reactivity in catalytic processes or binding interactions in biological systems.

- Applications : Used as a pharmaceutical intermediate and research reagent .

4'-Chloro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS: 724708-06-9)

- Substituents : 4'-Cl, 1,3-dioxan-2-yl.

- Molecular Weight : 254.71 g/mol.

- This compound serves as a chemical intermediate but lacks the metabolic stability often associated with fluorinated analogs .

Non-Halogenated Derivatives

3',5'-Dimethyl-4'-Methoxy-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS: 898786-73-7)

- Substituents : 3',5'-CH₃, 4'-OCH₃, 1,3-dioxan-2-yl.

- Molecular Weight : 278.34 g/mol.

- Key Differences : Electron-donating methyl and methoxy groups enhance lipophilicity and may improve solubility in organic solvents. Such substitutions are common in agrochemicals but may reduce bioavailability compared to halogenated derivatives .

Fluorinated Propiophenones without the Dioxane Ring

3'-Fluoro-3-(3-Methoxyphenyl)Propiophenone (CAS: 898774-72-6)

- Substituents : 3'-F, 3-OCH₃.

- Molecular Weight : 258.29 g/mol.

- Methoxy groups may introduce metabolic liabilities compared to the dioxane moiety .

Physicochemical and Reactivity Comparisons

Electronic Effects

- Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity (compared to chlorine) reduce steric hindrance and enhance metabolic stability in 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Chlorinated analogs (e.g., 2'-Cl-4',5'-F derivative) may exhibit slower reaction kinetics in catalytic oxidations due to increased steric bulk .

Catalytic Behavior

- Baeyer-Villiger Oxidations: Propiophenones with electron-withdrawing groups (e.g., fluorine) show higher turnover numbers (TON) in ssnBVMO-catalyzed oxidations. For example, propiophenone derivatives achieved TONs of 179–299 under non-optimized conditions . The dioxane ring in the target compound may stabilize transition states, though empirical data are lacking.

Phytotoxicity

- Fluorinated propiophenones (e.g., propiophenone, IC₅₀ = 0.4 mM for Lactuca sativa germination inhibition) exhibit concentration-dependent phytotoxic effects. The dioxane ring in this compound may modulate solubility and bioavailability, altering its environmental impact compared to simpler analogs .

Data Table: Comparative Overview

Biological Activity

3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (DFDPP) is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores the biological activity of DFDPP, synthesizing available data on its mechanisms, interactions, and applications.

- Molecular Formula : C13H14F2O3

- Molecular Weight : 256.25 g/mol

- CAS Number : 884504-29-4

- IUPAC Name : 1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

DFDPP is synthesized through the reaction of 3',5'-difluorobenzaldehyde and 1,3-dioxane-2-ylmethanol in the presence of a base, followed by oxidation to yield the propiophenone structure. The presence of fluorine atoms enhances its binding affinity to various biological targets, potentially influencing enzyme interactions and metabolic pathways. The dioxane ring may stabilize the compound's structure, facilitating interactions with other molecules.

Enzyme Interaction

DFDPP has shown promise in studies related to enzyme inhibition and modulation. Its structural features allow it to interact with specific enzymes, potentially affecting metabolic processes. For example, compounds with similar structures have been evaluated for their inhibitory effects on various enzymes involved in cancer metabolism .

Pharmacological Potential

Research indicates that DFDPP may serve as a pharmaceutical intermediate or an active ingredient in drug development. Its unique properties make it a candidate for further exploration in therapeutic applications, particularly in oncology and metabolic disorders .

Case Study 1: Enzyme Inhibition

A study examining the enzyme inhibition properties of DFDPP found that compounds with similar fluorinated structures exhibited significant inhibitory activity against certain cancer-related enzymes. The mechanism involved competitive inhibition, where DFDPP competes with substrate molecules for binding sites on the enzyme .

Case Study 2: Metabolic Pathway Analysis

In another investigation focusing on metabolic pathways, DFDPP was tested for its effects on cellular metabolism in vitro. Results indicated that the compound could modulate key pathways involved in glucose metabolism, potentially offering insights into its role in metabolic diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2',6'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone | Structure | Moderate enzyme inhibition |

| 3',5'-Difluoro-4-(1,3-Dioxan-2-Yl)Propiophenone | Structure | High binding affinity to target receptors |

The comparison highlights how variations in the dioxane ring or fluorine substitution can significantly influence biological activity.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone?

The synthesis typically involves a base-catalyzed condensation reaction between a fluorinated benzaldehyde derivative (e.g., 3,5-difluorobenzaldehyde) and a dioxane-containing acetophenone precursor. Key steps include:

- Reaction Conditions : Use of potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 6–12 hours to facilitate nucleophilic addition .

- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) yields the pure product.

- Yield Optimization : Continuous flow reactors may enhance reproducibility and scalability by maintaining precise temperature and mixing conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and dioxane ring protons (δ 3.5–4.5 ppm). Fluorine substituents deshield adjacent protons, causing distinct splitting patterns .

- ¹³C NMR : Confirms carbonyl (C=O) at ~200 ppm and dioxane carbons (60–70 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the dioxane and fluorophenyl moieties .

- X-ray Crystallography : Resolves spatial arrangement of fluorine atoms and dioxane ring conformation, critical for structure-activity studies .

Q. How does the dioxane ring influence the compound’s physicochemical properties?

The 1,3-dioxane ring enhances:

- Solubility : Polar oxygen atoms improve solubility in protic solvents (e.g., methanol, DMSO), aiding biological assays .

- Stability : The ring’s rigidity reduces hydrolysis susceptibility compared to open-chain ethers .

- Stereoelectronic Effects : Electron-donating oxygen atoms modulate reactivity of the adjacent carbonyl group, impacting nucleophilic attack kinetics .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of fluorination in derivatives of this compound?

Fluorine’s electronegativity directs electrophilic substitution. For 3',5'-difluoro derivatives:

- Aromatic Substitution : Fluorine at meta positions (3' and 5') reduces steric hindrance, favoring electrophilic attack at the para position of the propiophenone backbone.

- DFT Calculations : Predict charge distribution and transition states to rationalize regioselectivity. Comparative studies with 2',4'-difluoro analogs show altered reactivity due to fluorine positioning .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

- Experimental Variables :

- Assay Conditions : Varying pH or serum content in cell culture media can alter compound stability and bioavailability .

- Structural Analogues : Compare 3',5'-difluoro with 3',4'-difluoro derivatives; thiomethyl or methoxy substituents may enhance/reduce target binding .

- Mechanistic Studies : Use CRISPR-edited cell lines to isolate specific enzymatic targets (e.g., kinases or proteases) affected by the compound .

Q. What methodologies are recommended for studying the environmental fate of this compound?

- Microcosm Experiments : Simulate soil/water systems to track degradation pathways. Monitor metabolites via LC-MS/MS .

- Ecotoxicity Assays :

- Algal Growth Inhibition : Expose Chlorella vulgaris to 0.1–10 mg/L concentrations to assess acute toxicity.

- Bioaccumulation : Measure logP values (predicted ~2.8) to estimate partitioning in aquatic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.